

# Presatovir: An In-depth Technical Review of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Presatovir** (GS-5806) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a targeted antiviral strategy to combat RSV, a leading cause of respiratory illness, particularly in vulnerable populations such as infants, the elderly, and immunocompromised individuals. This technical guide synthesizes the available data from early-phase clinical trials, providing a comprehensive overview of **Presatovir**'s pharmacokinetics, safety, and preliminary efficacy.

### **Mechanism of Action: RSV Fusion Inhibition**

**Presatovir**'s antiviral activity stems from its ability to bind to the RSV F protein, a class I fusion glycoprotein essential for viral entry into host cells.[3] The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes.[3] **Presatovir** binds to a threefold-symmetric pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements necessary for membrane fusion.[3] This mechanism effectively blocks viral entry and subsequent replication.





Click to download full resolution via product page

**Caption: Presatovir**'s mechanism of action, inhibiting RSV F protein conformational change.

# Early-Phase Clinical Trial Results Phase 1 Studies in Healthy Volunteers

Two Phase 1 studies assessed the safety, tolerability, and pharmacokinetics of **Presatovir** in healthy adults. These were single- and multiple-ascending dose studies, as well as a food effect study.[4]

#### Key Findings:

- Safety and Tolerability: **Presatovir** demonstrated a favorable safety and tolerability profile.[4] Adverse events reported were generally mild and did not lead to study discontinuation.[5]
- Pharmacokinetics: Presatovir exhibited favorable pharmacokinetic properties that support
  once-daily dosing.[4] Its exposure increased in an approximately dose-proportional manner
  across single doses ranging from 25 mg to 300 mg and multiple once-daily doses from 10
  mg to 75 mg for seven days.[4]
- Food Effect: The administration of Presatovir with a high-fat meal did not significantly alter its exposure, indicating that it can be administered without regard to meals.[4]



| Pharmacokinetic Parameters (Healthy Adults) | Single Ascending Dose (25-300 mg)                              | Multiple Ascending Dose<br>(10-75 mg QD for 7 days)            |
|---------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|
| Dose Proportionality                        | Approximately dose-<br>proportional increase in<br>exposure[4] | Approximately dose-<br>proportional increase in<br>exposure[4] |
| Dosing Regimen Support                      | Supported once-daily dosing[4]                                 | Supported once-daily dosing[4]                                 |
| Food Effect                                 | No significant effect on exposure[4]                           | Not Applicable                                                 |
| Terminal Half-life                          | Approximately 34 hours[6][7]                                   | Not explicitly stated, but consistent with once-daily dosing   |

## Phase 2a Human Challenge Study

In a Phase 2a study, healthy adults were experimentally infected with RSV and then treated with **Presatovir**.

#### Key Findings:

- Efficacy: **Presatovir** significantly reduced both the viral load and the severity of clinical disease compared to placebo.[6][7]
- Resistance: Treatment-emergent substitutions in the RSV F protein associated with
   Presatovir resistance were observed, with rates ranging from 7.7% to 35.3% depending on the dosing regimen.[8]

## **Phase 2b Studies in High-Risk Adult Populations**

Several Phase 2b, randomized, double-blind, placebo-controlled trials evaluated the efficacy and safety of **Presatovir** in naturally infected, high-risk adult populations, including hematopoietic-cell transplant (HCT) recipients and lung transplant recipients.

• Study Design: 189 HCT recipients with RSV URTI were randomized to receive **Presatovir** (200 mg) or placebo on days 1, 5, 9, 13, and 17.[8][9]



- Primary Endpoints:
  - Time-weighted average change in nasal RSV viral load from Day 1 to Day 9.
  - Proportion of patients developing lower respiratory tract complications (LRTCs) through
     Day 28.[8]
- Results: **Presatovir** did not meet the co-primary endpoints. The decline in viral load was not significantly different from placebo, and the progression to LRTC was also not significantly reduced.[8] However, a post-hoc analysis of patients with lymphopenia showed a significant decrease in the development of LRTCs in the **Presatovir** group compared to placebo.[8]
- Safety: The safety profile was favorable, with adverse events being similar between the
   Presatovir and placebo groups.[8]

| Efficacy in HCT<br>Recipients with RSV<br>URTI                             | Presatovir (n=96)                | Placebo (n=93)  | p-value  |
|----------------------------------------------------------------------------|----------------------------------|-----------------|----------|
| Progression to LRTC (Overall)                                              | 11.2%[8]                         | 19.5%[8]        | 0.11[8]  |
| Progression to LRTC (Lymphopenic Patients)                                 | 13.3% (2/15)[8]                  | 64.3% (9/14)[8] | 0.008[8] |
| Time-weighted<br>average decline in<br>RSV viral load (log10<br>copies/mL) | Treatment difference of -0.33[8] | 0.040[8]        |          |

- Study Design: 60 HCT recipients with RSV LRTI were randomized to receive Presatovir (200 mg) or placebo every 4 days for 5 doses.[10][11]
- Primary Endpoint: Time-weighted average change in nasal RSV viral load through Day 9.[11]
- Secondary Endpoints: Supplemental oxygen-free days, incident respiratory failure, and allcause mortality.[11]



- Results: Presatovir did not significantly improve virologic or clinical outcomes compared to placebo.[10][11]
- Safety: The treatment was well-tolerated, with a similar incidence of adverse events in both arms.[10][11]
- Resistance: Resistance-associated substitutions in the RSV F protein emerged in 20.7% (6/29) of Presatovir-treated patients.[8][12]

| Efficacy in HCT<br>Recipients with RSV<br>LRTI                 | Presatovir (n=31) | Placebo (n=29) | p-value  |
|----------------------------------------------------------------|-------------------|----------------|----------|
| Time-weighted avg<br>change in viral load<br>(log10 copies/mL) | -1.12[12]         | -1.09[12]      | 0.94[12] |
| Median supplemental oxygen-free days                           | 26[12]            | 28[12]         | 0.84[12] |
| Incident respiratory failure                                   | 10.3%[12]         | 10.7%[12]      | 0.98[12] |
| All-cause mortality                                            | 0%[12]            | 7.1%[12]       | 0.19[12] |

- Study Design: 61 lung transplant recipients with symptomatic, confirmed RSV infection received oral Presatovir (200 mg on day 1, 100 mg daily on days 2-14) or placebo.[13]
- Primary Endpoint: Time-weighted average change in nasal RSV load from day 1 to 7.[13]
- Results: Presatovir did not significantly improve the change in nasal RSV load, symptoms, or lung function compared to placebo.[13]
- Safety: The drug was generally well-tolerated.[13]
- Resistance: The rate of resistance development was low in this population (2.9%).[8]

# **Experimental Protocols**



# Phase 2b Study in HCT Recipients with URTI (NCT02254408)

- Patient Population: Adult hematopoietic-cell transplant recipients with confirmed RSV upper respiratory tract infection.[8]
- Study Design: A randomized, double-blind, placebo-controlled trial.[8]
- Treatment Regimen: Patients received oral **Presatovir** 200 mg or a matching placebo on Days 1, 5, 9, 13, and 17.[8]
- Stratification: Patients were stratified by lymphopenia (<200/μL) and use of ribavirin at randomization.[7]
- Virology Assessment: Nasal swabs were collected at multiple time points and RSV viral load was quantified using reverse transcription quantitative polymerase chain reaction (RTqPCR).[6]





Click to download full resolution via product page

Caption: Experimental workflow for the Phase 2b trial in HCT recipients with RSV URTI.



## **Viral Load Quantification: RT-qPCR**

- Sample Collection: Bilateral intranasal samples were obtained using mid-turbinate flocked swabs.[12]
- Assay Principle: Real-time reverse transcription polymerase chain reaction (RT-qPCR) is a
  highly sensitive and specific method for detecting and quantifying viral RNA. The assay
  involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by
  the amplification of a specific target sequence within the viral genome. The amplification is
  monitored in real-time using fluorescent probes, allowing for the quantification of the initial
  amount of viral RNA in the sample.[2][14]
- Quantification: A standard curve is generated using known concentrations of a control plasmid or RNA transcripts to allow for the absolute quantification of RSV RNA copies per milliliter of the original sample.

### Conclusion

Early-phase clinical trials of **Presatovir** have established a favorable safety and pharmacokinetic profile, supporting once-daily oral administration. While a human challenge study in healthy volunteers demonstrated significant antiviral activity, Phase 2b studies in high-risk, naturally infected HCT and lung transplant recipients did not meet their primary virologic or clinical endpoints. An exploratory analysis in lymphopenic HCT patients with URTI suggested a potential benefit in preventing progression to more severe disease, warranting further investigation. The emergence of resistance-associated substitutions highlights a potential challenge for this class of antiviral agents. Future research may focus on combination therapies or use in different patient populations or at different stages of infection to optimize the potential clinical benefit of **Presatovir**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 First-in-Human, Single- and Multiple-Ascending Dose, and Food Effect Studies to Assess the Safety, Tolerability, and Pharmacokinetics of Presatovir for the Treatment of Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/44425 [onderzoekmetmensen.nl]
- 6. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. journals.asm.org [journals.asm.org]
- 9. 2018 BMT Tandem Meetings [bmt.confex.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Presatovir: An In-depth Technical Review of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610194#early-phase-clinical-trial-results-forpresatovir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com